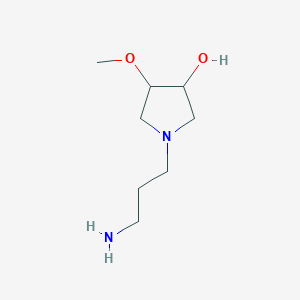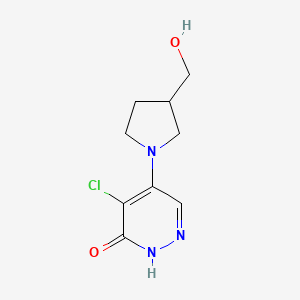
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are integral in medicinal chemistry, offering a scaffold for developing treatments for various human diseases. The pyrrolidine ring's sp^3 hybridization, stereochemistry contribution, and 3D structural advantage due to non-planarity are crucial for exploring pharmacophore space and enhancing target selectivity. These characteristics facilitate the design of novel biologically active compounds with diverse biological profiles. Pyrrolidine derivatives have been investigated for their structure-activity relationships, with specific attention to stereochemistry's role in biological activity and binding modes to enantioselective proteins (Petri et al., 2021).
Pyridazinone Compounds as Selective COX-2 Inhibitors
Pyridazinones, specifically those vicinally disubstituted, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, offering a therapeutic avenue for pain and inflammation associated with conditions like arthritis. These compounds, exemplified by ABT-963, demonstrate excellent selectivity, aqueous solubility, and oral anti-inflammatory potency, marking their significance in drug development for inflammatory diseases (Asif, 2016).
Synthetic Protocols and Biological Activities of Pyridazinones
Synthetic strategies for pyridazinones involve the addition of hydrazine derivatives to appropriate carbon chains, with variations in the starting materials leading to diverse pyridazinone derivatives. These compounds are noteworthy for their broad spectrum of biological activities, particularly concerning the cardiovascular system. The structural flexibility and functional group variability of pyridazinones underlie their pharmacological importance, offering a versatile framework for developing therapeutic agents with targeted biological activities (Jakhmola et al., 2016).
Propriétés
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-7(3-11-12-9(8)15)13-2-1-6(4-13)5-14/h3,6,14H,1-2,4-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRUAGBDERQKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
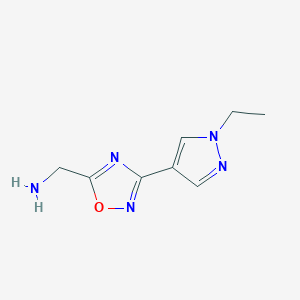
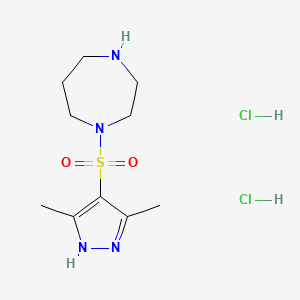

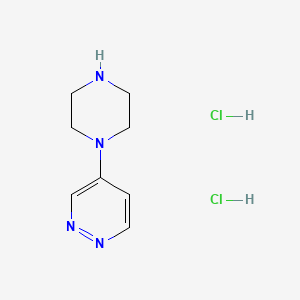
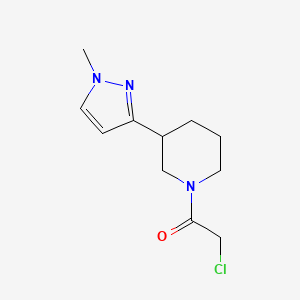
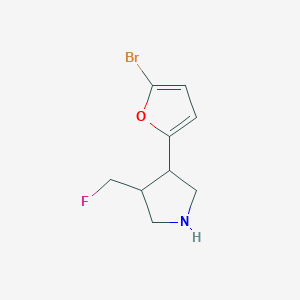
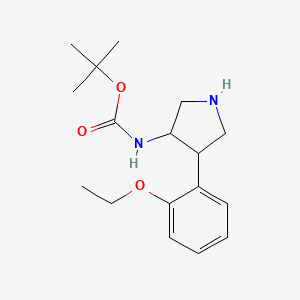


![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
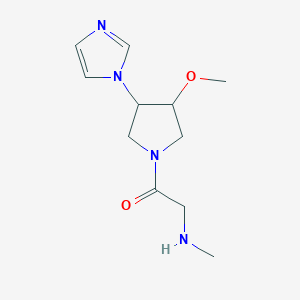
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
